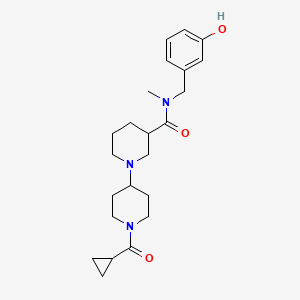![molecular formula C19H13N3O2S B5322801 3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)
3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as MPTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPTA is a member of the thiazole family of compounds, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of 3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. Studies have shown that this compound inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This compound also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes, as mentioned above. Physiologically, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and exhibit antibacterial and antifungal properties.
实验室实验的优点和局限性
One advantage of using 3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its diverse pharmacological properties. This compound has been shown to have anticancer, antibacterial, and antifungal properties, making it a useful compound for studying these areas. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of 3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is the synthesis of this compound derivatives with improved pharmacological properties. Another direction is the study of this compound in combination with other compounds for the treatment of cancer. Additionally, the study of this compound in nanotechnology and material science is an area of growing interest. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with diverse applications.
合成方法
The synthesis of 3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-methylbenzaldehyde with 2-aminothiazole to form 3-(4-methylphenyl)-2-aminothiazole. This intermediate is then reacted with 4-nitrobenzaldehyde and acrylonitrile to form this compound. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and under reflux conditions. The yield of this compound is typically around 60%.
科学研究应用
3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has shown potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its antibacterial and antifungal properties. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials. In nanotechnology, this compound has been studied for its potential use in the synthesis of nanoparticles.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-2-4-14(5-3-13)10-16(11-20)19-21-18(12-25-19)15-6-8-17(9-7-15)22(23)24/h2-10,12H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFDQKICONLGII-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5322720.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5322770.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5322777.png)
![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)